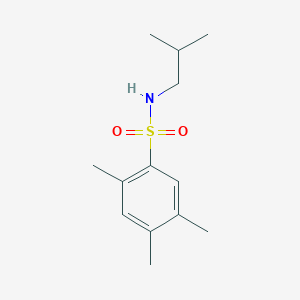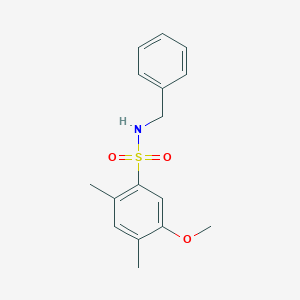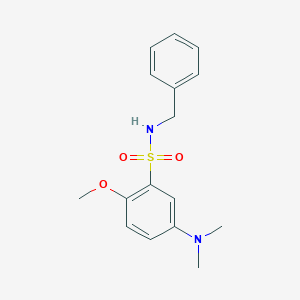
N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide, also known as DMMS, is a sulfonamide derivative that has been widely used in scientific research due to its unique chemical properties. DMMS has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide involves the formation of a covalent bond between the sulfonamide group of N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide and the active site of the target protein or enzyme. The formation of this bond leads to the inhibition of the enzymatic activity of the target protein or enzyme. The selectivity of N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide towards specific proteins or enzymes is attributed to the unique chemical properties of the sulfonamide group, which can interact with specific amino acid residues in the active site of the target protein or enzyme.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, depending on the target protein or enzyme. Inhibition of CA IX by N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide leads to the suppression of tumor growth and metastasis, as well as the induction of apoptosis in cancer cells. Inhibition of HDACs by N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide leads to the modulation of gene expression and chromatin remodeling, which can have a variety of physiological effects, such as the regulation of cell proliferation, differentiation, and apoptosis.
实验室实验的优点和局限性
The advantages of using N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments include its high selectivity towards specific proteins or enzymes, its ability to form a covalent bond with the target protein or enzyme, and its ease of synthesis. The limitations of using N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.
未来方向
There are several future directions for the use of N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide in scientific research. One direction is the development of N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide derivatives with improved selectivity and potency towards specific proteins or enzymes. Another direction is the use of N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide in combination with other drugs or therapies to enhance their efficacy and reduce their toxicity. Additionally, the use of N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide in vivo models and clinical trials can provide valuable insights into its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide derivative that has been widely used in scientific research as a chemical probe to study the function of various proteins and enzymes. N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has unique chemical properties that allow it to selectively inhibit the activity of specific proteins or enzymes. The use of N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments has several advantages and limitations, and there are several future directions for its use in scientific research.
合成方法
N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide can be synthesized using various methods, including the reaction of 2,5-dimethylphenylamine and 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine or sodium hydroxide. The reaction can be carried out in various solvents, such as dichloromethane, tetrahydrofuran, or acetonitrile. The yield and purity of N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the molar ratio of reactants.
科学研究应用
N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been widely used in scientific research as a chemical probe to study the function of various proteins and enzymes. N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide can selectively inhibit the activity of carbonic anhydrase IX (CA IX), a transmembrane protein that is overexpressed in various types of cancer, including breast, lung, and colon cancer. N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has also been used to study the function of other proteins, such as histone deacetylases (HDACs), which play a critical role in gene expression and chromatin remodeling.
属性
产品名称 |
N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide |
|---|---|
分子式 |
C16H19NO3S |
分子量 |
305.4 g/mol |
IUPAC 名称 |
N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-11-5-7-13(3)14(9-11)17-21(18,19)16-8-6-12(2)10-15(16)20-4/h5-10,17H,1-4H3 |
InChI 键 |
HAFVSBVRUQDXJM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C=C2)C)OC |
规范 SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C=C2)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)


